2-(3-METHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
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Overview
Description
2-(3-METHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrazine core, substituted with 3-methoxybenzylthio and 3-methoxyphenyl groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 3(5)-aminopyrazoles.
Introduction of Substituents: The 3-methoxybenzylthio and 3-methoxyphenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio or phenyl positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-(3-METHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-METHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to disease progression or cellular function.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
2-(3-METHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE is unique due to its specific substitution pattern and the presence of both benzylthio and methoxyphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 2-(3-methoxyphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazo[1,5-a]pyrazine is a derivative of the pyrazolo[1,5-a]pyrazine scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties, as well as its potential mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes two methoxyphenyl groups and a sulfanyl group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. For instance, compounds with similar scaffolds have exhibited significant inhibition against various cancer cell lines.
- Case Study : A study evaluated several pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity using the MTT assay on MDA-MB-231 (human breast cancer) cells. The results indicated that certain derivatives showed promising growth inhibition compared to controls like YM155 and menadione .
Compound | IC50 (µM) | Cell Line |
---|---|---|
5b | 8.64 | HCT-116 |
5a | 12.34 | MCF-7 |
3g | 15.00 | HepG2 |
This table summarizes the IC50 values for selected compounds against different cancer cell lines, indicating varying degrees of potency.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo derivatives are also noteworthy. Research has shown that these compounds can inhibit key inflammatory pathways.
- Mechanism : The inhibition of NF-κB/AP-1 signaling pathways was observed in several pyrazolo derivatives, demonstrating their potential to reduce inflammation effectively. For example, compounds with lower IC50 values (<50 µM) displayed significant anti-inflammatory effects in vitro .
Compound | IC50 (µM) | Target Pathway |
---|---|---|
13i | 4.8 | NF-κB |
16 | 30.1 | AP-1 |
These findings suggest that the compound may modulate inflammatory responses through similar mechanisms.
Antioxidant Activity
The antioxidant capacity of pyrazolo derivatives has been evaluated through various assays measuring their ability to scavenge free radicals.
- Study Findings : Compounds were tested for total antioxidant capacity and iron-reducing power. The results indicated that many derivatives exhibited strong antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
The biological activities of 2-(3-methoxyphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazo[1,5-a]pyrazine may be attributed to:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often overactive in cancer cells.
- Scavenging Free Radicals : The presence of methoxy groups may enhance electron donation capabilities, contributing to antioxidant effects.
- Modulation of Inflammatory Pathways : The compound may interfere with signaling cascades involved in inflammation, potentially reducing cytokine production.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4-[(3-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-25-17-7-3-5-15(11-17)14-27-21-20-13-19(23-24(20)10-9-22-21)16-6-4-8-18(12-16)26-2/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMARHZAGRCQTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.